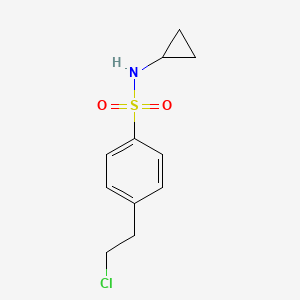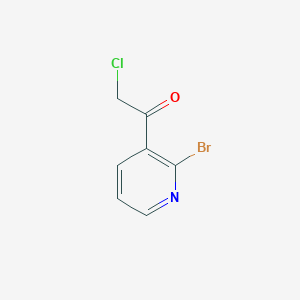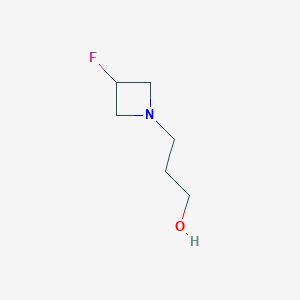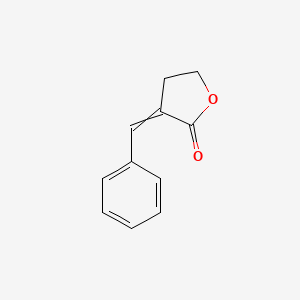![molecular formula C10H16BNO2 B12448287 [5-(2-Methylbutyl)-3-pyridyl]boronic acid](/img/structure/B12448287.png)
[5-(2-Methylbutyl)-3-pyridyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-Methylbutyl)-3-pyridyl]boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a pyridyl group and a boronic acid moiety in its structure makes it a valuable reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methylbutyl)-3-pyridyl]boronic acid typically involves the reaction of a pyridine derivative with a boron-containing reagent. One common method is the borylation of 3-bromo-5-(2-methylbutyl)pyridine using a palladium catalyst and a boronic acid ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: [5-(2-Methylbutyl)-3-pyridyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenated reagents and a suitable catalyst, such as palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridyl derivatives.
科学的研究の応用
Chemistry: In chemistry, [5-(2-Methylbutyl)-3-pyridyl]boronic acid is widely used in cross-coupling reactions to form carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their binding affinity and selectivity for specific biological targets.
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. They can act as enzyme inhibitors or modulators of biological pathways, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of [5-(2-Methylbutyl)-3-pyridyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or modulate signaling pathways, leading to various biological effects. The pyridyl group enhances the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridyl group.
[3-Pyridyl]boronic acid: Lacks the 2-methylbutyl substituent, making it less hydrophobic.
[4-(2-Methylbutyl)phenyl]boronic acid: Contains a phenyl group with a similar substituent but lacks the nitrogen atom in the ring.
Uniqueness: [5-(2-Methylbutyl)-3-pyridyl]boronic acid is unique due to the presence of both the pyridyl group and the 2-methylbutyl substituent. This combination enhances its chemical reactivity and binding properties, making it a versatile reagent in various applications. The pyridyl group provides additional coordination sites for metal catalysts, while the 2-methylbutyl group increases the compound’s hydrophobicity, influencing its solubility and interaction with biological targets.
特性
分子式 |
C10H16BNO2 |
|---|---|
分子量 |
193.05 g/mol |
IUPAC名 |
[5-(2-methylbutyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-3-8(2)4-9-5-10(11(13)14)7-12-6-9/h5-8,13-14H,3-4H2,1-2H3 |
InChIキー |
PLJGJOXWDGOUJF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)CC(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)

![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
![1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12448260.png)

![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B12448269.png)


![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
